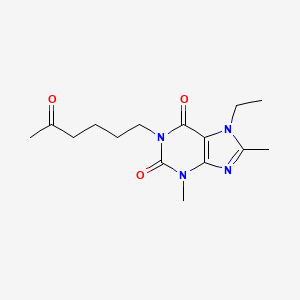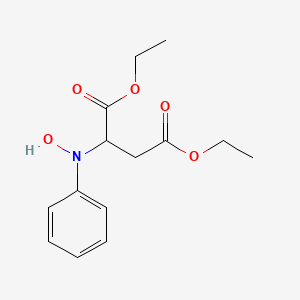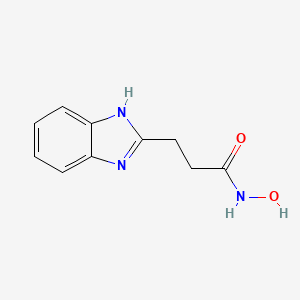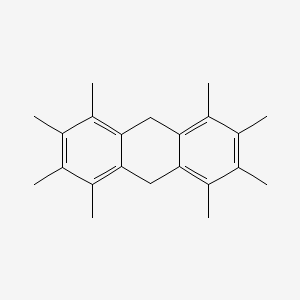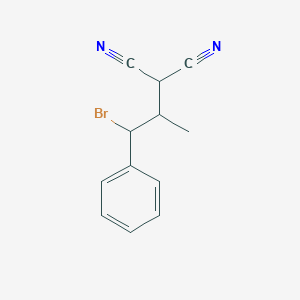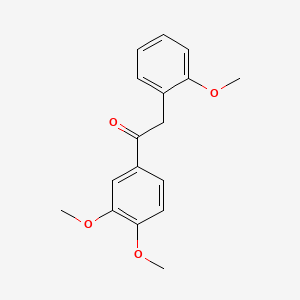![molecular formula C22H24N2O2 B12550739 2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol CAS No. 143414-48-6](/img/structure/B12550739.png)
2-(4'-(Hexyloxy)-[1,1'-biphenyl]-4-yl)pyrimidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)pyrimidin-5-ol is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide occurrence in nature and synthetic compounds . This particular compound features a biphenyl structure with a hexyloxy group and a pyrimidin-5-ol moiety, making it a unique and potentially valuable molecule in various scientific fields.
Preparation Methods
The synthesis of 2-(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)pyrimidin-5-ol can be achieved through several synthetic routes. One common method involves the use of a ZnCl₂-catalyzed three-component coupling reaction, which allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate . This procedure is efficient and can be applied to the synthesis of mono- and disubstituted pyrimidine derivatives. Industrial production methods may involve similar catalytic processes, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
2-(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)pyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include K₂S₂O₈ for oxidative annulation, NH₄I for tandem reactions, and Cu-catalyzed cyclization for forming pyrimidine derivatives . Major products formed from these reactions include 4-arylpyrimidines and polysubstituted pyrimidines, which are valuable intermediates in organic synthesis.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, pyrimidine derivatives are known for their biological activities, including antiviral, antitumor, and antimicrobial properties . The unique structure of 2-(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)pyrimidin-5-ol makes it a potential candidate for drug development and other therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives often exert their effects by binding to enzymes or receptors, thereby modulating their activity. For example, some pyrimidine derivatives act as inhibitors of enzymes involved in DNA replication and repair, making them effective anticancer agents . The exact molecular targets and pathways for this compound would depend on its specific structure and functional groups.
Comparison with Similar Compounds
Similar compounds to 2-(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)pyrimidin-5-ol include other pyrimidine derivatives such as pyrimidin-2-ol and 4-arylpyrimidines . These compounds share the pyrimidine core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. The presence of the hexyloxy group and biphenyl structure in 2-(4’-(Hexyloxy)-[1,1’-biphenyl]-4-yl)pyrimidin-5-ol makes it unique and potentially more versatile in its applications compared to other pyrimidine derivatives.
Properties
CAS No. |
143414-48-6 |
|---|---|
Molecular Formula |
C22H24N2O2 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[4-(4-hexoxyphenyl)phenyl]pyrimidin-5-ol |
InChI |
InChI=1S/C22H24N2O2/c1-2-3-4-5-14-26-21-12-10-18(11-13-21)17-6-8-19(9-7-17)22-23-15-20(25)16-24-22/h6-13,15-16,25H,2-5,14H2,1H3 |
InChI Key |
OZTYWLYGQWHONY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC=C(C=N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


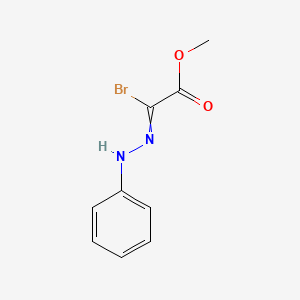
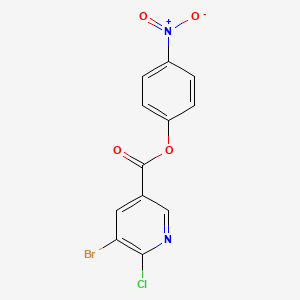
![1-[(Pentan-3-yl)oxy]-4-(trifluoromethyl)benzene](/img/structure/B12550668.png)
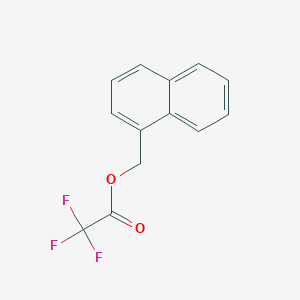
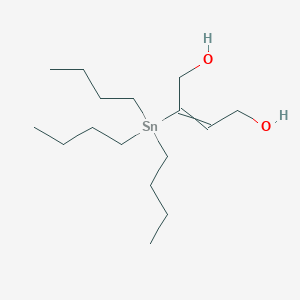
![Ethyl 4-[(dec-9-en-1-yl)oxy]benzoate](/img/structure/B12550676.png)
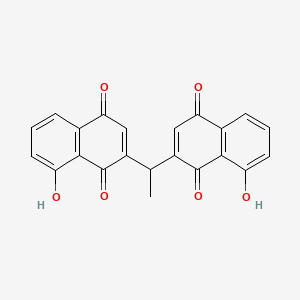
![{[1-(tert-Butylsulfanyl)hexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B12550687.png)
